Deltasonamide 2 (TFA)
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Overview
Description
Deltasonamide 2 (trifluoroacetic acid) is a competitive, high-affinity inhibitor of phosphodiesterase delta (PDEδ) with a dissociation constant (Kd) of approximately 385 picomolar . This compound is primarily used in scientific research due to its ability to modulate the activity of PDEδ, which plays a crucial role in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deltasonamide 2 (trifluoroacetic acid) involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of Deltasonamide 2 (trifluoroacetic acid) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Deltasonamide 2 (trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Deltasonamide 2 (trifluoroacetic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase delta and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of PDEδ in cellular processes.
Medicine: Explored for its potential therapeutic applications in diseases where PDEδ plays a critical role.
Industry: Utilized in the development of new chemical entities and as a reference compound in quality control processes .
Mechanism of Action
Deltasonamide 2 (trifluoroacetic acid) exerts its effects by competitively inhibiting phosphodiesterase delta. This inhibition disrupts the normal function of PDEδ, leading to alterations in cellular signaling pathways. The molecular targets and pathways involved include the modulation of cyclic nucleotide levels and the regulation of various downstream effectors .
Comparison with Similar Compounds
Similar Compounds
Deltasonamide 1: Another inhibitor of PDEδ with similar properties but different structural features.
Deltasonamide 2 hydrochloride: A hydrochloride salt form of Deltasonamide 2 with distinct solubility and stability characteristics.
Uniqueness
Deltasonamide 2 (trifluoroacetic acid) is unique due to its high affinity and specificity for PDEδ. This makes it a valuable tool in research and potential therapeutic applications. Its trifluoroacetic acid form provides distinct chemical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39ClN6O4S2.C2HF3O2/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;3-2(4,5)1(6)7/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZRTOXQVYGULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40ClF3N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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